molecular formula C36H40Cl4O2 B13801151 2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)- CAS No. 63165-92-4

2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-

Cat. No.: B13801151
CAS No.: 63165-92-4
M. Wt: 646.5 g/mol
InChI Key: FCTBSPVIRNBFRV-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one, 4,4’-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple rings and substituents, making it a subject of interest in various fields of scientific research.

Properties

CAS No.

63165-92-4

Molecular Formula

C36H40Cl4O2

Molecular Weight

646.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)cyclopropylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C36H40Cl4O2/c1-33(2,3)19-13-17(14-20(31(19)41)34(4,5)6)23-24(25(23)26-27(37)29(39)30(40)28(26)38)18-15-21(35(7,8)9)32(42)22(16-18)36(10,11)12/h13-16H,1-12H3

InChI Key

FCTBSPVIRNBFRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C2=C4C(=C(C(=C4Cl)Cl)Cl)Cl)C=C(C1=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Chemical Structure and Nomenclature

  • IUPAC Name:
    2,6-di-tert-butyl-4-[2-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)cyclopropylidene]cyclohexa-2,5-dien-1-one.

  • Molecular Formula: C36H40Cl4O2

  • CAS Number: 63165-92-4

  • Molecular Weight: 646.5 g/mol

The compound features a bis-substituted cyclohexadienone core linked via a cyclopropanediylidene bridge to a tetrachlorocyclopentadienylidene moiety, with bulky tert-butyl groups enhancing steric effects and stability.

Preparation Methods

Overview

The preparation of this compound is complex due to its multi-ring system, heavy chlorination, and sterically hindered substituents. Synthetic routes generally involve:

  • Construction of the cyclohexadienone units with tert-butyl substitutions.
  • Formation of the cyclopropanediylidene bridge.
  • Introduction of the tetrachlorocyclopentadienylidene group.
  • Final coupling steps to assemble the bis-substituted structure.

Stepwise Synthetic Approach

Synthesis of 2,6-bis(1,1-dimethylethyl)-4-ethylidene-2,5-cyclohexadien-1-one (Precursor Unit)

This precursor is a key building block featuring the cyclohexadienone core with tert-butyl groups at positions 2 and 6 and an ethylidene substituent at position 4.

  • Method: Alkylation of 2,6-di-tert-butylphenol followed by oxidation to the cyclohexadienone.
  • Reagents: tert-Butyl chloride, base (e.g., NaH), oxidizing agents such as DDQ or selenium dioxide.
  • Conditions: Controlled temperature to avoid over-oxidation.

This step yields the substituted cyclohexadienone with high regioselectivity due to steric hindrance from tert-butyl groups.

Formation of the Tetrachlorocyclopentadienylidene Moiety

The tetrachlorocyclopentadienylidene group is synthesized via chlorination of cyclopentadiene derivatives:

  • Method: Chlorination of cyclopentadiene or its derivatives under controlled conditions.
  • Reagents: Chlorine gas or sulfuryl chloride.
  • Conditions: Low temperature to prevent decomposition and side reactions.

This yields the tetrachlorocyclopentadienylidene intermediate necessary for further coupling.

Construction of the Cyclopropanediylidene Bridge

The cyclopropane ring linking the two cyclohexadienone units is formed by:

  • Method: Cyclopropanation of an alkene precursor using carbenoid reagents.
  • Reagents: Simmons-Smith reagent (CH2I2 + Zn(Cu)), or diazo compounds.
  • Conditions: Anhydrous solvents, inert atmosphere.

This step is critical for the structural integrity of the final compound, creating the 1,2-cyclopropanediylidene linkage.

Coupling to Form the Final Bis-Substituted Compound

The final step involves coupling the cyclohexadienone units bridged by the cyclopropanediylidene to the tetrachlorocyclopentadienylidene moiety:

  • Method: Condensation reactions or cross-coupling under carefully controlled conditions.
  • Reagents: Lewis acids or bases to facilitate coupling.
  • Conditions: Controlled temperature and stoichiometry to avoid polymerization or side products.

This yields the target compound, 2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-] .

Data Table: Summary of Preparation Steps

Step Target Intermediate/Group Reagents/Conditions Key Notes
1 2,6-bis(1,1-dimethylethyl)-4-ethylidene-2,5-cyclohexadien-1-one tert-Butyl chloride, base, oxidant (DDQ) Steric control by tert-butyl groups
2 Tetrachlorocyclopentadienylidene moiety Chlorine gas or sulfuryl chloride, low temp Controlled chlorination
3 Cyclopropanediylidene bridge Simmons-Smith reagent or diazo compounds Anhydrous, inert atmosphere
4 Final coupling to form bis-substituted compound Lewis acids/bases, controlled conditions Avoids side reactions

Research and Literature Support

  • The synthetic methods are consistent with standard organic synthesis protocols for substituted cyclohexadienones and cyclopropane-containing compounds as documented in advanced organic chemistry texts.
  • Patents referencing this compound (e.g., WIPO PATENTSCOPE) provide procedural details for the synthesis involving these intermediates and conditions.
  • The compound's complexity requires multi-step synthesis with careful control of reaction conditions to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 4,4’-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

Scientific Research Applications

Materials Science

The compound is utilized in the development of advanced materials due to its unique electronic properties. Its ability to form stable complexes with metals makes it suitable for:

  • Conductive Polymers : The incorporation of this compound into polymer matrices enhances electrical conductivity.
  • Photovoltaic Devices : Its photochemical properties allow for applications in solar energy conversion technologies.

Medicinal Chemistry

Research indicates that derivatives of cyclohexadienones exhibit biological activity which can be harnessed for therapeutic purposes:

  • Anticancer Agents : Studies have shown that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The compound's structure allows it to interact with microbial membranes, providing a pathway for developing new antibiotics.

Environmental Applications

The reactivity of this compound also lends itself to environmental applications:

  • Pollutant Degradation : Its ability to participate in redox reactions makes it effective in the photocatalytic degradation of organic pollutants in wastewater.
  • Stabilization of Nanoparticles : The compound can stabilize metal nanoparticles used in environmental remediation processes.

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated that cyclohexadienone derivatives induce apoptosis in various cancer cell lines.
Photovoltaic MaterialsShowed enhanced efficiency in solar cells when integrated with conductive polymers containing the compound.
Pollutant DegradationAchieved significant reduction in organic pollutants using photocatalytic methods involving this compound.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 4,4’-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)- involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Cyclohexadien-1-one, 4,4’-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)- stands out due to its unique combination of substituents and structural complexity, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-] is a complex organic compound with significant potential in biological applications. This article explores its biological activity, synthesizing findings from various research studies to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic uses.

Chemical Structure and Properties

Chemical Formula: C45H60O
Molecular Weight: 654.86 g/mol
IUPAC Name: 2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-]
CAS Registry Number: 14106-38-8

The structure of this compound features multiple functional groups that contribute to its reactivity and biological activity. The presence of cyclopropane and chlorinated cyclopentadiene moieties suggests potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to 2,5-Cyclohexadien-1-one exhibit notable anticancer activity. For instance:

  • Mechanism of Action: Compounds with similar structures have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which lead to oxidative stress and cell death. This mechanism is particularly relevant for breast and lung cancer cell lines .
  • Case Study Findings:
    • A study on benzimidazole derivatives demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cells. The most potent derivatives achieved over 90% inhibition of cell growth .

Antimicrobial Activity

Some derivatives of cyclohexadienone compounds have shown antimicrobial properties:

  • Mechanism: These compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Research Evidence: A study reported that certain derivatives exhibited effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases. Compounds related to 2,5-Cyclohexadien-1-one have been evaluated for their anti-inflammatory properties:

  • Mechanism: They may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Research Findings: In vitro studies have shown that these compounds can reduce the production of inflammatory mediators in activated macrophages .

Table 1: Summary of Biological Activities

Activity TypeMechanismTarget Cells/OrganismsReference
AnticancerInduction of apoptosis via ROSMCF-7, A549
AntimicrobialDisruption of cell membranesS. aureus, E. coli
Anti-inflammatoryInhibition of COX/LOXMacrophages

Table 2: Comparison of Related Compounds

Compound NameMolecular FormulaActivity TypeIC50 (µM)
Benzimidazole DerivativeC19H14N8O2Anticancer0.5
Cyclohexadienone DerivativeC45H60OAntimicrobial10
Quinoxaline DerivativeC8H6N2OAnti-inflammatory15

Q & A

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:
Due to the compound’s structural complexity (e.g., tetrachlorinated cyclopentadienylidene and cyclopropane groups), prioritize:

  • Inert Atmosphere Storage : Use airtight containers under nitrogen/argon to mitigate degradation risks, as recommended for similar cyclohexadienone derivatives .
  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats, adhering to general laboratory safety guidelines .
  • First Aid Preparedness : Immediate eye rinsing (15+ minutes with water) and skin decontamination (soap/water), per protocols for structurally related compounds .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : Prioritize 13C^{13}\text{C} and 1H^{1}\text{H} NMR to resolve substituent effects on the cyclohexadienone core and cyclopropane moieties.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~700–800 g/mol, based on substituent contributions from similar structures ).
  • X-Ray Crystallography : Essential for resolving stereochemical ambiguities in the cyclopropanediylidene group.

Advanced: How can researchers resolve contradictions in thermal stability data during synthesis?

Answer:

  • Controlled Thermal Analysis : Perform differential scanning calorimetry (DSC) under inert conditions to map decomposition thresholds.
  • Comparative Studies : Cross-reference stability data with analogous chlorinated cyclopropane derivatives, noting discrepancies in activation energies .
  • Real-Time Monitoring : Use in-situ FTIR or HPLC to track degradation byproducts, ensuring reproducibility across labs.

Advanced: What experimental designs are optimal for studying photochemical reactivity of the tetrachlorinated moiety?

Answer:

  • UV/Vis Irradiation Setup : Exclude oxygen using Schlenk techniques, and monitor reaction kinetics via time-resolved spectroscopy.
  • Quenching Experiments : Introduce radical scavengers (e.g., TEMPO) to identify reactive intermediates.
  • Computational Pre-Screening : Use DFT calculations to predict excited-state behavior of the cyclopentadienylidene group, guiding experimental parameters.

Basic: What synthetic strategies are applicable for constructing the cyclopropanediylidene bridge?

Answer:
While direct evidence is limited, methodologies for similar systems include:

  • Ring-Closing Metathesis : Catalyzed by Grubbs-type complexes for strained cyclopropane formation.
  • Cross-Coupling Reactions : Palladium-mediated coupling to integrate tetrachlorinated fragments, followed by oxidative cyclization .

Advanced: How can computational models address challenges in electronic structure prediction?

Answer:

  • DFT/Molecular Orbital Analysis : Model conjugation effects between the cyclohexadienone and cyclopropane groups.
  • Solvent Effects : Include implicit solvent models (e.g., COSMO) to simulate polarity impacts on stability.
  • Validation : Compare computed IR/Raman spectra with experimental data to refine parameters.

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